Cas no 7148-07-4 (1-Pyrrolidino-1-cyclopentene)

1-Pyrrolidino-1-cyclopentene is a heterocyclic compound featuring a cyclopentene ring fused with a pyrrolidine moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the construction of nitrogen-containing frameworks. Its strained cyclic system enhances its utility in cycloaddition and ring-opening reactions, while the pyrrolidine group contributes to nucleophilic character. The compound is often employed in pharmaceutical and agrochemical research due to its ability to serve as a precursor for bioactive molecules. Its stability under standard conditions and compatibility with various reaction conditions further underscore its practicality in synthetic applications.
1-Pyrrolidino-1-cyclopentene structure
1-Pyrrolidino-1-cyclopentene structure
商品名:1-Pyrrolidino-1-cyclopentene
CAS番号:7148-07-4
MF:C9H15N
メガワット:137.2221
MDL:MFCD00003162
CID:47240
PubChem ID:87575114

1-Pyrrolidino-1-cyclopentene 化学的及び物理的性質

名前と識別子

    • 1-(Cyclopent-1-en-1-yl)pyrrolidine
    • 1-(Cyclopenten-1-yl)pyrrolidine
    • 1-(1-Pyrrolidino)cyclopentene
    • N-(cyclopent-1-ene-1-yl)pyrrolidine
    • 1-Pyrrolidino-1-cyclopentene
    • 1-Cyclopentenylpyrrolidine
    • 1-(1-Cyclopenten-1-yl)pyrrolidine
    • Cyclopentenylpyrrolidine
    • Pyrrolidine, 1-(1-cyclopenten-1-yl)-
    • 1-Pyrrolidinocyclopentene
    • 1-(1-Pyrrolidinyl)-1-cyclopentene
    • 1-(1-Pyrrolidinyl)cyclopentene
    • 1-(Cyclopent-1'-enyl)pyrrolidine
    • N-(1-Cyclopenten-1-yl)pyrrolidine
    • KOFSFYBXUYHNJL-UHFFFAOYSA-N
    • cyclopent-1-enylpyrrolidine
    • NSC29653
    • pyrrolidinocyclopentene
    • N-cyclopentenylp
    • Pyrrolidine,1-(1-cyclopenten-1-yl)-
    • 1-Pyrrolidino-1-cyclopentene 98%
    • 1-PYRROLIDINE-1-CYCLOPENTENE
    • 1-(1-Cyclopentene-1-yl)-pyrrolidine
    • Pyrrolidine, 1-cyclopentenyl-
    • 1-cyclopent-1-en-1-ylpyrrolidine
    • CS-0204415
    • NSC 29653
    • DTXCID301023802
    • NS00044288
    • DB-055530
    • 7148-07-4
    • N-cyclopentenylpyrrolidine
    • F16040
    • 1-Pyrrolidino-1-cyclopentene, 98%
    • 1-cyclopent-1-enyl-pyrrolidine
    • SCHEMBL497532
    • GEO-02201
    • NSC-29653
    • AS-47754
    • P1001
    • AKOS005258383
    • 1-(1-cyclopentenyl)-pyrrolidine
    • EINECS 230-463-6
    • DTXSID90884356
    • MFCD00003162
    • N-(1-Cyclopentenyl)pyrrolidine
    • FT-0605471
    • FT-0605466
    • MDL: MFCD00003162
    • インチ: 1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2
    • InChIKey: KOFSFYBXUYHNJL-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=C([H])C([H])([H])C([H])([H])C2([H])[H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
    • BRN: 109824

計算された属性

  • せいみつぶんしりょう: 137.12000
  • どういたいしつりょう: 137.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 3.2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 0.941 g/mL at 25 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: 93°C/16mmHg(lit.)
  • フラッシュポイント: 華氏温度:116.6°f< br / >摂氏度:47°C< br / >
  • 屈折率: n20/D 1.5155(lit.)
  • PSA: 3.24000
  • LogP: 2.08790
  • じょうきあつ: 0.1±0.4 mmHg at 25°C
  • 酸性度係数(pKa): 8.90±0.20(Predicted)
  • ようかいせい: 使用できません

1-Pyrrolidino-1-cyclopentene セキュリティ情報

1-Pyrrolidino-1-cyclopentene 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Pyrrolidino-1-cyclopentene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM196877-25g
1-(cyclopent-1-en-1-yl)pyrrolidine
7148-07-4 95%
25g
$253 2021-08-05
Apollo Scientific
OR939391-5g
1-Pyrrolidino-1-cyclopentene
7148-07-4 97%
5g
£68.00 2025-02-21
TRC
P998995-1g
1-Pyrrolidino-1-cyclopentene
7148-07-4
1g
$155.00 2023-05-17
Chemenu
CM196877-5g
1-(cyclopent-1-en-1-yl)pyrrolidine
7148-07-4 95%
5g
$73 2024-07-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
149446-10G
1-Pyrrolidino-1-cyclopentene
7148-07-4
10g
¥488.68 2023-12-10
Aaron
AR003FCH-50g
1-(Cyclopent-1-en-1-yl)pyrrolidine
7148-07-4
50g
$395.00 2023-12-13
A2B Chem LLC
AB58757-5g
1-Pyrrolidino-1-cyclopentene
7148-07-4 >97.0%(GC)
5g
$36.00 2024-04-19
A2B Chem LLC
AB58757-25g
1-Pyrrolidino-1-cyclopentene
7148-07-4 >97.0%(GC)
25g
$109.00 2024-04-19
1PlusChem
1P003F45-1g
1-(Cyclopent-1-en-1-yl)pyrrolidine
7148-07-4 98%
1g
$26.00 2025-03-21
A2B Chem LLC
AB58757-1g
1-Pyrrolidino-1-cyclopentene
7148-07-4 98%
1g
$27.00 2024-04-19

1-Pyrrolidino-1-cyclopentene 関連文献

1-Pyrrolidino-1-cyclopenteneに関する追加情報

Introduction to 1-Pyrrolidino-1-cyclopentene (CAS No. 7148-07-4)

1-Pyrrolidino-1-cyclopentene, identified by the Chemical Abstracts Service Number (CAS No.) 7148-07-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a unique structural motif that has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The molecule consists of a cyclopentene ring fused with a pyrrolidine nitrogen-containing heterocycle, which imparts distinct electronic and steric properties that make it a valuable scaffold for further functionalization.

The structural integrity of 1-Pyrrolidino-1-cyclopentene contributes to its versatility as a building block in synthetic chemistry. The cyclopentene moiety introduces a rigid, cyclic framework, while the pyrrolidine nitrogen enhances the compound's ability to interact with biological targets. This combination has positioned it as a candidate for the development of novel pharmacophores, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions. Recent advancements in computational chemistry have enabled more precise modeling of how this compound might bind to specific receptors, providing insights into its potential therapeutic applications.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their prevalence in bioactive molecules. 1-Pyrrolidino-1-cyclopentene exemplifies this trend, with studies demonstrating its utility in generating derivatives with enhanced binding affinity and selectivity. For instance, modifications at the nitrogen atom of the pyrrolidine ring have been explored to modulate receptor interactions, while alterations at the cyclopentene double bond offer opportunities for tuning electronic properties. Such structural diversifications are critical for optimizing drug-like properties, including solubility, metabolic stability, and bioavailability.

The synthesis of 1-Pyrrolidino-1-cyclopentene presents both challenges and opportunities for chemists. Traditional methods often rely on multi-step sequences involving cyclization and functional group transformations. However, recent innovations in catalytic processes have streamlined these pathways, reducing reaction times and improving yields. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the cyclopentene-pyrrolidine core efficiently. These advances not only enhance practicality but also align with green chemistry principles by minimizing waste and hazardous reagent usage.

One of the most compelling aspects of 1-Pyrrolidino-1-cyclopentene is its potential in drug discovery. Preclinical studies have hinted at its efficacy in models of neurodegenerative diseases, where its ability to modulate neurotransmitter activity is of particular interest. Additionally, derivatives of this compound have shown promise in inhibiting inflammatory pathways by interacting with key enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). Such interactions are critical for developing anti-inflammatory agents with improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The role of computational tools in studying 1-Pyrrolidino-1-cyclopentene cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into its conformational landscape and electronic structure. These studies help predict how the compound might behave in different environments, from solution to biological membranes. Furthermore, virtual screening techniques have been used to identify potential lead compounds derived from 1-Pyrrolidino-1-cyclopentene, expediting the drug discovery pipeline significantly.

The future directions for research on 1-Pyrrolidino-1-cyclopentene are multifaceted. Efforts are underway to explore its applications in materials science, particularly as a precursor for polymers with unique mechanical or optical properties. The rigid cyclic structure suggests potential utility in designing high-performance materials that exhibit both flexibility and strength. Additionally, interdisciplinary approaches combining organic synthesis with biotechnology may unlock new therapeutic possibilities by leveraging natural product-inspired scaffolds.

In conclusion,1-Pyrrolidino-1-cyclopentene (CAS No. 7148-07-4) stands as a testament to the ingenuity of modern chemical research. Its unique structural features offer a rich foundation for innovation across multiple domains, from pharmaceuticals to advanced materials. As our understanding of molecular interactions deepens and synthetic methodologies evolve,the potential applications of this compound will undoubtedly expand,fostering further breakthroughs in science and technology.

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